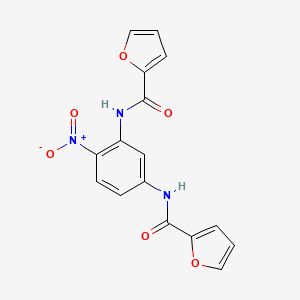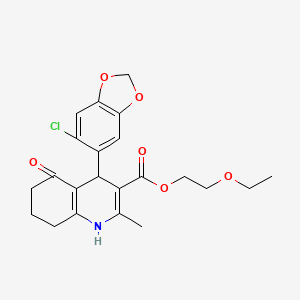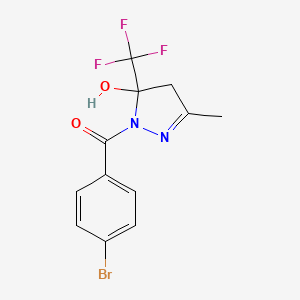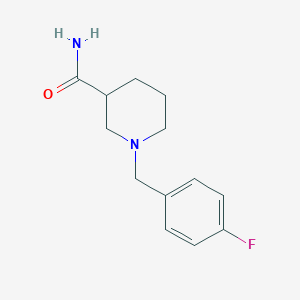![molecular formula C23H23NOS2 B5151850 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide is a chemical compound that belongs to the class of thiol-containing compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research.
作用機序
The exact mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell survival and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. The neuroprotective properties of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide are thought to be mediated by its ability to modulate certain signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide has been shown to affect various biochemical and physiological processes in cells. It can induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also affects the expression of certain genes involved in cancer cell survival and proliferation. In neuronal cells, it can modulate the expression of certain proteins involved in neuronal function and survival.
実験室実験の利点と制限
One of the main advantages of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide in lab experiments is its potent anticancer and neuroprotective activity. It can be used to study the mechanisms of cancer cell death and neuroprotection. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and experimental outcomes. It is important to use appropriate concentrations of the compound and to conduct toxicity assays before using it in experiments.
将来の方向性
There are several future directions for the research on N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as drug delivery and material science. Additionally, there is a need for more studies to evaluate its safety and toxicity in vivo and to investigate its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide involves the reaction of 2-methyl-4-[(phenylthio)methyl]aniline with 3-chlorothiopropanamide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been reported to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS2/c1-18-16-19(17-27-21-10-6-3-7-11-21)12-13-22(18)24-23(25)14-15-26-20-8-4-2-5-9-20/h2-13,16H,14-15,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWQUZIMDDJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)




![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
